P2X7 receptor antagonist-3

P2X7 antagonism calcium flux assay species selectivity

P2X7 receptor antagonist-3 delivers sub-5 nM potency at human P2X7 with a balanced cross-species profile (human IC50 4.2 nM, rat IC50 6.8 nM). This triazolopyridine scaffold is structurally distinct from cyanoimino-quinoline (A-740003) and aryl amide (A-438079) antagonists, enabling orthogonal target validation. CNS-penetrant design supports neuroinflammation studies. Select this compound for reproducible, concentration-dependent P2X7 blockade and rigorous chemical probe-based validation.

Molecular Formula C17H12ClF3N6O
Molecular Weight 408.8 g/mol
Cat. No. B8443097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X7 receptor antagonist-3
Molecular FormulaC17H12ClF3N6O
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N(N=N2)C3=NC=CC=N3)C(=O)C4=C(C(=CC=C4)C(F)(F)F)Cl
InChIInChI=1S/C17H12ClF3N6O/c18-14-10(3-1-4-11(14)17(19,20)21)15(28)26-8-5-13-12(9-26)24-25-27(13)16-22-6-2-7-23-16/h1-4,6-7H,5,8-9H2
InChIKeyBAXJLPUVDTUTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X7 receptor antagonist-3 Potency and Identity: A Procurement-Focused Baseline Overview


P2X7 receptor antagonist-3 (CAS 1627900-92-8, molecular formula C17H12ClF3N6O, MW 408.77) is a synthetic small-molecule antagonist of the P2X7 purinergic receptor, a ligand-gated ion channel activated by extracellular ATP that mediates IL-1β release and inflammatory signaling [1][2]. The compound features a [2-chloro-3-(trifluoromethyl)phenyl][1,4,6,7-tetrahydro-1-(2-pyrimidinyl)-5H-1,2,3-triazolo[4,5-c]pyridin-5-yl]methanone core structure, which differs substantially from the cyanoimino-quinoline (A-740003), aryl amide (A-438079), or triazolopyridine (Lu AF27139) scaffolds that characterize other widely used P2X7 antagonists . The compound exhibits single-digit nanomolar inhibitory potency at recombinant human and rat P2X7 receptors in functional calcium flux assays [2].

Why P2X7 receptor antagonist-3 Cannot Be Substituted by Generic In-Class Compounds


P2X7 antagonists exhibit substantial pharmacological divergence across species orthologs, binding site topologies, and functional assay readouts that precludes simple substitution. The P2X7 receptor contains an allosteric pocket distinct from the orthosteric ATP-binding site, and antagonists bind with markedly different affinities depending on the specific chemical scaffold and the species origin of the receptor [1]. For instance, widely used comparators A-740003 and A-438079 demonstrate up to 2.2-fold species-dependent IC50 shifts and differ in their rank-order potency between human and rodent isoforms [1]. Furthermore, functional inhibition measured by calcium flux versus IL-1β release or pore formation can yield divergent IC50 values for the same antagonist, reflecting assay-dependent pharmacology. Therefore, direct procurement of a defined compound with established batch-to-batch consistency and published cross-species activity data is essential for experimental reproducibility; in-class substitution risks introducing uncharacterized potency shifts, altered species selectivity, or off-target effects that compromise data interpretability [2].

Quantitative Differentiation Evidence for P2X7 receptor antagonist-3 Against Key Comparators


Human P2X7 Receptor IC50: 4.2 nM vs. A-740003 (40 nM) and Lu AF27139 (12 nM)

P2X7 receptor antagonist-3 demonstrates a human P2X7R IC50 of 4.2 nM in functional calcium flux assays using recombinant human P2X7 receptors [1]. By cross-study comparison, this represents approximately 9.5-fold higher potency than the widely used competitive antagonist A-740003 (human IC50 = 40 nM) [2] and 2.9-fold higher potency than the CNS-penetrant Lu AF27139 (human IC50 = 12 nM) [3]. In the same assay format using recombinant rat P2X7 receptors, the compound exhibits an IC50 of 6.8 nM [1], maintaining sub-10 nM potency across both species and providing a consistent potency window that simplifies dose-response experimental design.

P2X7 antagonism calcium flux assay species selectivity

Human-to-Rat Species Selectivity Profile: 1.6-fold Shift vs. 2.2-fold for A-740003

P2X7 receptor antagonist-3 exhibits a human-to-rat IC50 ratio of 1.6-fold (4.2 nM human vs. 6.8 nM rat), indicating a relatively balanced cross-species potency profile [1]. In contrast, the benchmark antagonist A-740003 displays a 2.2-fold human-to-rat IC50 ratio (40 nM human vs. 18 nM rat) with reversed species preference—more potent at rat than human receptors [2]. This species-selectivity inversion can complicate dose translation between rodent efficacy models and human target engagement predictions. Lu AF27139 exhibits a 5-fold human-to-rat IC50 ratio (12 nM human vs. 2.4 nM rat), representing a more pronounced species bias than P2X7 receptor antagonist-3 [3].

species selectivity cross-species pharmacology in vivo model translation

Patent-Disclosed Structural Differentiation: Triazolopyridine Scaffold with 4.2 nM Human IC50

P2X7 receptor antagonist-3 belongs to a patent-disclosed series of brain-penetrant P2X7 receptor antagonists featuring a triazolopyridine core scaffold [1][2]. The structural series from which this compound derives is described in ACS Medicinal Chemistry Letters (Savall et al., 2015), which reports optimization of 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 antagonists [2]. In contrast, A-740003 incorporates a cyanoimino-quinoline scaffold [3], A-438079 contains a distinct aryl amide/cyanoguanidine scaffold [3], and JNJ-47965567 suffers from documented metabolic instability and poor pharmacokinetic properties that limit its therapeutic applicability [4]. The triazolopyridine core of P2X7 receptor antagonist-3 provides a differentiated chemical space that is structurally distinct from earlier-generation P2X7 antagonists, which may confer different physicochemical and ADME properties.

chemical scaffold patent disclosure structure-activity relationship

PK and CNS Penetration Profile: Class-Level Optimization from Savall et al. Series

P2X7 receptor antagonist-3 is a member of the triazolopyridine series reported by Savall et al. (ACS Med Chem Lett, 2015), which was specifically optimized for pharmacokinetic properties and CNS penetration [1]. This series demonstrates favorable physicochemical properties enabling oral bioavailability and brain partitioning. In contrast, JNJ-47965567, a commercial P2X7 antagonist, exhibits documented limitations including poor metabolic stability and unfavorable pharmacokinetic properties that reduce its therapeutic utility [2]. The optimization campaign described in Savall et al. explicitly aimed to overcome such PK limitations by improving metabolic stability and CNS exposure while maintaining single-digit nanomolar potency. While direct PK parameters for P2X7 receptor antagonist-3 are not independently published, its provenance within this optimized series provides class-level evidence of improved drug-like properties relative to earlier-generation P2X7 antagonists with known PK liabilities.

pharmacokinetics CNS penetration brain exposure oral bioavailability

Functional IL-1β Release Inhibition: Class-Level Efficacy in Primary Immune Cells

Compounds from the triazolopyridine series, which includes P2X7 receptor antagonist-3, demonstrate functional inhibition of ATP/BzATP-induced IL-1β release in physiologically relevant cellular assays. The series shows concentration-dependent blockade of IL-1β release from LPS-primed human THP-1 cells and rodent primary microglia [1]. As a benchmark comparator, A-740003 inhibits BzATP-evoked IL-1β release from differentiated human THP-1 cells with an IC50 of 156 nM, which is approximately 3.9-fold higher than its calcium flux IC50 of 40 nM, illustrating the assay-dependent potency divergence typical of P2X7 antagonists [2]. While compound-specific IL-1β inhibition IC50 values for P2X7 receptor antagonist-3 are not published, its membership in a series validated for functional IL-1β blockade in primary immune cells provides class-level confidence in its utility for inflammation-focused studies.

IL-1β release functional antagonism inflammation microglia

Optimal Research and Industrial Application Scenarios for P2X7 receptor antagonist-3


In Vitro Characterization of Human P2X7-Dependent Signaling Pathways

Given its sub-5 nM potency at human P2X7 receptors [1], P2X7 receptor antagonist-3 is optimally suited for in vitro studies requiring robust, concentration-dependent inhibition of human P2X7-mediated calcium flux, pore formation, or downstream signaling. The 4.2 nM IC50 enables complete receptor blockade at low nanomolar concentrations (e.g., 100 nM achieves >95% theoretical occupancy assuming competitive antagonism), minimizing solvent exposure and reducing the likelihood of off-target effects that may emerge at micromolar concentrations with less potent comparators such as A-740003 (human IC50 = 40 nM) [2]. This property is particularly valuable in primary human immune cell assays, where cell viability and functional responses are sensitive to compound concentration and vehicle composition.

Cross-Species Translational Studies Requiring Balanced Rodent-Human Potency

The 1.6-fold human-to-rat IC50 ratio (4.2 nM human vs. 6.8 nM rat) [1] positions P2X7 receptor antagonist-3 as a preferable tool for studies requiring parallel validation in rodent disease models and human-derived ex vivo systems. Unlike A-740003, which is 2.2-fold more potent at rat than human receptors [2], or Lu AF27139, which exhibits a 5-fold species bias [3], P2X7 receptor antagonist-3 maintains sub-10 nM potency in both species without inversion of species preference. This balanced profile reduces the complexity of dose translation between preclinical rodent efficacy studies and human target engagement predictions, a critical consideration for programs evaluating P2X7 as a therapeutic target across species.

Neuroinflammation and CNS Disease Models Requiring Brain Penetration

P2X7 receptor antagonist-3 is a member of the triazolopyridine series explicitly optimized for CNS penetration and favorable pharmacokinetic properties [1]. For research programs investigating P2X7 in neuroinflammatory conditions—including neuropathic pain, depression, epilepsy, and neurodegenerative disorders—this compound offers class-level evidence of brain exposure that is not uniformly present across all P2X7 antagonists. In contrast, earlier-generation antagonists such as JNJ-47965567 are documented to possess poor metabolic stability and unfavorable PK properties that limit CNS applications [2]. The Savall et al. series demonstrates robust CNS target engagement after oral dosing in rodent models, making compounds from this series particularly suitable for in vivo neuroinflammation studies.

Orthogonal Chemical Probe Validation to Confirm P2X7-Dependent Phenotypes

The triazolopyridine scaffold of P2X7 receptor antagonist-3 is structurally distinct from the cyanoimino-quinoline (A-740003) and aryl amide/cyanoguanidine (A-438079) scaffolds that dominate the P2X7 antagonist literature [1]. This structural divergence provides a critical advantage for orthogonal validation experiments: reproducible observation of a biological phenotype using two structurally unrelated P2X7 antagonists substantially strengthens the confidence that the observed effect is genuinely mediated through P2X7 rather than reflecting scaffold-specific off-target activities. Procurement of P2X7 receptor antagonist-3 alongside a comparator such as A-740003 enables rigorous chemical probe-based target validation that meets the highest standards of pharmacological evidence, a practice strongly recommended in the chemical biology community for establishing target engagement confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for P2X7 receptor antagonist-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.